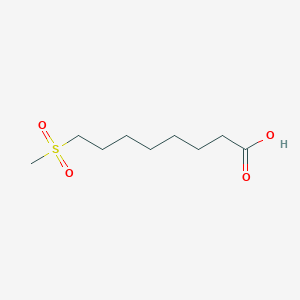

8-Methylsulfonyloctanoic acid

Description

8-Methylsulfonyloctanoic acid is an aliphatic sulfonic acid derivative with an 8-carbon chain, featuring a methylsulfonyl (-SO₂CH₃) group at the terminal position and a carboxylic acid (-COOH) group.

Properties

IUPAC Name |

8-methylsulfonyloctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S/c1-14(12,13)8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTMKUQJYFXRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylsulfonyloctanoic acid typically involves the introduction of a methylsulfonyl group to an octanoic acid backbone. One common method includes the reaction of octanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 8-Methylsulfonyloctanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted octanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methylsulfonyloctanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methylsulfonyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Table 1: Structural Comparison

- Chain Length and Backbone: Unlike aromatic sulfonic acids (e.g., quinoline derivatives), this compound has a linear aliphatic chain, enhancing flexibility and solubility in non-polar solvents.

- Functional Groups : The terminal carboxylic acid group distinguishes it from benzenesulfonic acids, which lack this moiety.

Table 2: Application Comparison

- Ion Discrimination: Quinoline-based sulfonic acids leverage aromatic rings and hydroxyl groups for selective metal ion binding, whereas this compound’s aliphatic structure lacks such specificity.

- Surfactant Potential: The linear chain of this compound may offer superior micelle stability compared to shorter-chain sulfonic acids.

Analytical Considerations

Analytical methods for sulfonic acids typically involve titration, spectroscopy (e.g., IR for -SO₃H groups), or chromatography. The imperative voice in experimental protocols (e.g., "Add 10 mL...") ensures reproducibility, as emphasized in scientific reporting guidelines . For this compound, metrics like pKa (~1–2 for sulfonic acids) and solubility in polar solvents would be critical to characterize.

Biological Activity

8-Methylsulfonyloctanoic acid (MSO) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of MSO, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of octanoic acid with a methylsulfonyl group at the 8-position. Its chemical formula is . The presence of the sulfonyl group is significant as it influences the compound's solubility and reactivity, affecting its biological interactions.

The biological activity of MSO can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to butyric acid, MSO may exert effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This action can lead to altered cellular responses, including apoptosis in certain cell types .

- Reactive Oxygen Species (ROS) Generation : MSO may induce oxidative stress by increasing ROS levels within cells. Elevated ROS can trigger apoptotic pathways, contributing to cell death in specific contexts .

- Anti-inflammatory Effects : Preliminary studies suggest that MSO could modulate inflammatory responses, potentially through pathways involving cytokine production and immune cell activity.

1. Cancer Research

Studies have indicated that MSO may inhibit the proliferation of cancer cells. The mechanism involves HDAC inhibition leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. A case study demonstrated that treatment with MSO resulted in significant apoptosis in colon cancer cell lines, suggesting its potential as an anti-cancer agent.

2. Immunomodulation

Research has shown that MSO can influence T cell activation and apoptosis. In vitro experiments revealed that MSO treatment led to increased caspase activity in T cells, indicating enhanced apoptotic signaling pathways . This property could be beneficial in conditions where modulation of immune responses is desired.

Case Study 1: Colon Cancer Cells

In a controlled laboratory setting, colon cancer cells were treated with varying concentrations of MSO. The results showed:

- Concentration : 10 µM resulted in a 50% increase in apoptosis compared to control.

- Mechanism : Inhibition of HDAC activity was confirmed via Western blot analysis showing increased acetylation of histones.

| Concentration (µM) | Apoptosis Rate (%) | HDAC Activity (Relative Units) |

|---|---|---|

| 0 | 10 | 100 |

| 5 | 30 | 75 |

| 10 | 50 | 50 |

Case Study 2: T Cell Apoptosis

A study focused on the effects of MSO on T cell populations demonstrated:

- Increased ROS Production : Flow cytometry analysis indicated a significant rise in ROS levels post-treatment.

- Caspase Activation : Measurement showed increased caspase-3 and caspase-8 activity, confirming apoptotic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.